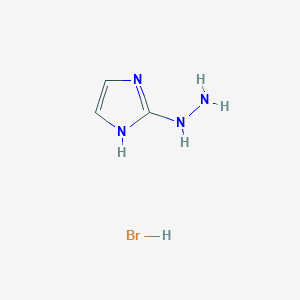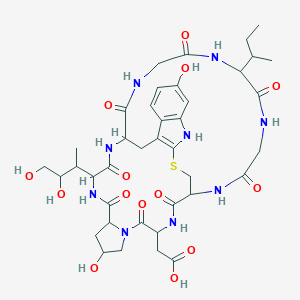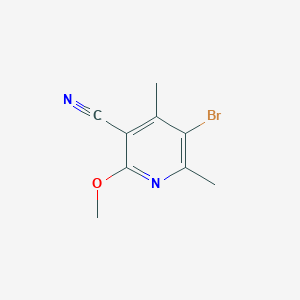
4-amino-N-(4-hydroxyphenyl)benzamide
Overview
Description
4-amino-N-(4-hydroxyphenyl)benzamide is a chemical compound . It has been used as a poly (ADP-ribose)polymerase (PADPRP) inhibitor to study the death of target cells by cytotoxic effector cells using the nuclear enzyme poly (ADP-ribose)polymerase (PADPRP) .
Synthesis Analysis
The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . An efficient two-step synthetic route for preparation of the important Pigment Yellow 181 intermediate 4-amino-N-(4-carbamoylphenyl)benzamide is described .Molecular Structure Analysis
The molecular structure of 4-amino-N-(4-hydroxyphenyl)benzamide can be confirmed by its physicochemical properties and spectroanalytical data .Chemical Reactions Analysis
The synthesis of 4-amino-N-(4-hydroxyphenyl)benzamide involves a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate . Reductions were performed under hydrogen pressure (1.5 MPa) in a non-corrosive autoclave .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-amino-N-(4-hydroxyphenyl)benzamide can be determined by its physicochemical properties and spectroanalytical data .Scientific Research Applications
Industrial Applications
4-amino-N-(4-hydroxyphenyl)benzamide is an important intermediate in the production of Pigment Yellow 181 . This pigment is extremely heat stable and very light-fast, making it suitable for use in plastics, especially polyolefins . It’s also used to color spin-dyed viscose rayon and viscose cellulose .
Antioxidant Activities
Benzamides, a significant class of amide compounds, have been widely used in medical, industrial, biological, and potential drug industries . They have been found to exhibit antioxidant activities .
Antibacterial Activities
Benzamides have also been found to exhibit antibacterial activities . They have been tested for their in vitro growth inhibitory activity against different bacteria .
Anti-inflammatory Activities
Benzamides have been found to exhibit anti-inflammatory activities . They have been used in the treatment of various inflammatory conditions .
Anti-tumour Activities
Benzamides have been found to exhibit anti-tumour activities . They have been used in the treatment of various types of cancer .
Anti-microbial Activities
Benzamides have been found to exhibit anti-microbial activities . They have been used in the treatment of various microbial infections .
Anti-fungal Activities
Benzamides have been found to exhibit anti-fungal activities . They have been used in the treatment of various fungal infections .
Anti-HSV Activities
Benzamides have been found to exhibit anti-HSV activities . They have been used in the treatment of Herpes Simplex Virus (HSV) infections .
Mechanism of Action
Target of Action
The primary target of 4-amino-N-(4-hydroxyphenyl)benzamide is bacterial cells . The compound has been tested for its antibacterial activity against various bacteria such as S. aureus, S. epidermidis, E. coli, and P. aeruginosa .
Result of Action
The primary result of the action of 4-amino-N-(4-hydroxyphenyl)benzamide is its antibacterial effect . It has been shown to exhibit moderate activity against several types of bacteria
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-N-(4-hydroxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(16)8-6-11/h1-8,16H,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFGZUUXMPLFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391375 | |
| Record name | 4-amino-N-(4-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-hydroxyphenyl)benzamide | |
CAS RN |
13160-60-6 | |
| Record name | 4-Amino-N-(4-hydroxyphenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13160-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-amino-N-(4-hydroxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[3-(4-Methylphenyl)sulfonyloxy-2,2-bis[(4-methylphenyl)sulfonyloxymethyl]propyl] 4-methylbenzenesulfonate](/img/structure/B175435.png)



